![molecular formula C8H6F4O B1302129 5-Fluoro-2-(trifluoromethyl)benzyl alcohol CAS No. 238742-82-0](/img/structure/B1302129.png)
5-Fluoro-2-(trifluoromethyl)benzyl alcohol
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a compound that is part of a class of molecules that contain both fluorine and trifluoromethyl groups attached to a benzyl alcohol structure. The presence of these groups can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for various chemical reactions and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to this compound can involve several strategies. One approach is the use of benzyltrifluoromethyl selenide as a reagent for electrophilic trifluoromethylselenolation, which can introduce a trifluoromethylseleno substituent onto organic molecules, potentially including benzyl alcohols . Another method involves the fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to form benzyne, which can then be further reacted with alcohols . Additionally, the synthesis of α-trifluoromethyl α-amino acids with aromatic side chains has been reported using 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, indicating the potential for creating derivatives of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group attached to an alcohol functional group, with fluorine and trifluoromethyl substituents on the aromatic ring. These substituents can influence the electron distribution and reactivity of the molecule. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can affect the acidity of the adjacent alcohol group and the overall stability of the molecule.
Chemical Reactions Analysis
The presence of fluorine and trifluoromethyl groups in the molecule can make it a versatile intermediate in various chemical reactions. For instance, the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol derivatives has been developed, which could potentially be applied to molecules similar to this compound . Moreover, the benzylation of alcohols using a bench-stable pyridinium salt has been described, which could be relevant for modifying the alcohol group in the compound . Oxidative rearrangement of benzyl alcohols to form benzyl fluoromethyl ethers has also been reported, which could be a reaction pathway for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The fluorine atoms would likely increase the compound's lipophilicity and could affect its boiling point and solubility. The trifluoromethyl group would contribute to the molecule's overall electronegativity and could enhance its reactivity in certain types of chemical reactions. The alcohol group would provide a site for potential reactions such as oxidation or esterification.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds can have an impact on the respiratory system .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.
properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUJWYLCSOJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372145 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
238742-82-0 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 238742-82-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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